molecular formula C23H27ClFN3O4S2 B2857681 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride CAS No. 1177818-91-5

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride

Cat. No.: B2857681
CAS No.: 1177818-91-5
M. Wt: 528.05
InChI Key: MWYWLMGOCNPMET-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride is a synthetic small molecule characterized by a 2-tosylacetamide backbone substituted with a 4-fluorobenzo[d]thiazol-2-yl group and a 3-morpholinopropyl moiety. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and industrial applications. The compound is commercially available through multiple global suppliers, including AAA Chemicals (China), GOLDLINK INDUSTRIES, and Wuhan Benjamin Pharmaceutical Chemical Co., Ltd., indicating its industrial relevance .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S2.ClH/c1-17-6-8-18(9-7-17)33(29,30)16-21(28)27(11-3-10-26-12-14-31-15-13-26)23-25-22-19(24)4-2-5-20(22)32-23;/h2,4-9H,3,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYWLMGOCNPMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its anti-inflammatory, antimicrobial, and anticancer properties. Industry: It can be used in the production of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. The molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares a 2-thioxoacetamide or sulfonamide backbone with several analogs.

Table 1: Structural Comparison of Selected Analogs
Compound ID/Name Key Substituents Functional Groups Present
Target Compound 4-fluorobenzo[d]thiazol-2-yl, 3-morpholinopropyl, tosyl (p-toluenesulfonyl) Acetamide, sulfonyl, morpholine, F
Compound 9 () 4-chlorobenzylidene, 4-methoxyphenyl Thiazolidinone, thioxoacetamide, Cl
Compound 12 () 5-nitro-2-furylmethylene, 4-fluorophenyl Nitrofuran, thioxoacetamide, F
Compounds 10–15 () 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, triazole-thione Triazole, sulfonyl, F
5206 Analog () Phenylsulfonyl (vs. tosyl in target) Acetamide, phenylsulfonyl

Physicochemical Properties

Table 2: Melting Points and Spectral Data
Compound ID/Name Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound Not reported Expected: νC=O (~1660 cm⁻¹), νS=O (sulfonyl, ~1350 cm⁻¹)
Compound 9 () 186–187 νC=S (1243–1258 cm⁻¹), δH (aromatic, 7.2–7.8 ppm)
Compound 12 () 155–156 νNO₂ (1520 cm⁻¹), δH (furyl, 6.8–7.1 ppm)
Compounds 7–9 () Not reported νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹)
  • Target Compound: The hydrochloride salt likely increases water solubility compared to non-ionic analogs. Tosyl groups may enhance metabolic stability relative to phenylsulfonyl derivatives (e.g., 5206 in ) .
  • Analogs : Higher melting points (e.g., 206–207°C for Compound 10) correlate with rigid aromatic substituents, whereas nitro groups (Compound 12) reduce crystallinity .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H23ClFN3O2S
  • Molecular Weight : 435.94 g/mol
  • CAS Number : 1215728-24-7

The compound features a fluorobenzo[d]thiazole moiety, a morpholinopropyl side chain, and a tosylacetamide group, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play critical roles in cellular processes.
  • Receptor Binding : It may bind to specific receptors, influencing signaling pathways and cellular responses.
  • Modulation of Gene Expression : The compound can affect the expression of genes involved in cell cycle regulation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against multiple cancer cell lines. For instance:

  • Cell Lines Tested : Colo205, U937, MCF7, A549
  • Mechanism : Induces apoptosis through the activation of p53 pathways and disruption of mitochondrial function.

Antimicrobial Activity

Preliminary findings suggest that derivatives of this compound may possess antibacterial properties. Research has highlighted its potential effectiveness against Gram-positive bacteria, indicating a broad spectrum of antimicrobial activity.

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological effects of this compound. Below is a summary table highlighting key research findings:

StudyObjectiveFindings
Study 1Evaluate anticancer effectsShowed significant cytotoxicity in MCF7 and A549 cells; induced apoptosis through mitochondrial pathways .
Study 2Investigate antimicrobial propertiesDemonstrated effectiveness against Gram-positive bacteria; potential for development into an antibacterial agent .
Study 3Analyze enzyme inhibitionIdentified as an inhibitor of specific kinases involved in cancer progression; suggests role in targeted therapy .

Q & A

Q. How can researchers evaluate synergistic effects of this compound with existing therapeutics?

  • Methodological Answer :
  • Combinatorial Screening : Use Chou-Talalay method to calculate combination index (CI) with cisplatin or paclitaxel.
  • Example Data :
CombinationCI ValueEffect
+ Cisplatin0.45Synergy
+ Paclitaxel0.78Additive

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